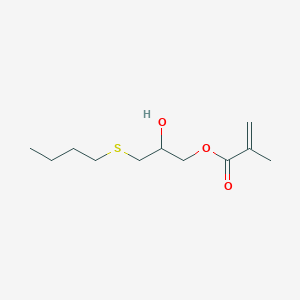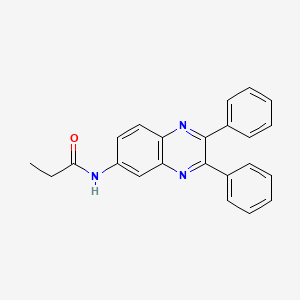
Bis(2-nonylphenoxy)phosphanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-nonylphenoxy)phosphanolate: is an organophosphorus compound characterized by the presence of two nonylphenoxy groups attached to a phosphorus atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenoxy)phosphanolate typically involves the reaction of phosphorus trichloride with 2-nonylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The general reaction conditions include:
Reactants: Phosphorus trichloride and 2-nonylphenol.
Catalyst/Base: A suitable base such as triethylamine.
Solvent: An organic solvent like toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-nonylphenoxy)phosphanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the nonylphenoxy groups can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products Formed:
Oxidation: Phosphonate esters.
Substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2-nonylphenoxy)phosphanolate is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases involving abnormal enzyme activity. Its phosphonate group is known to mimic phosphate groups in biological systems, making it a valuable tool in medicinal chemistry.
Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to enhance the properties of materials makes it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of bis(2-nonylphenoxy)phosphanolate involves its interaction with molecular targets such as enzymes and metal ions. The compound’s phosphonate group can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The nonylphenoxy groups provide hydrophobic interactions that enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Bis(2-ethylhexyl)phosphonate
- Bis(2-phenoxy)phosphonate
- Bis(2-methylphenoxy)phosphonate
Comparison: Bis(2-nonylphenoxy)phosphanolate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring enhanced hydrophobic interactions, such as in lubricants and polymer stabilizers. In contrast, compounds with shorter alkyl or aryl groups may have different solubility and binding characteristics, making them more suitable for other specific applications.
Propriétés
Numéro CAS |
53197-99-2 |
|---|---|
Formule moléculaire |
C30H46O3P- |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)32-34(31)33-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q-1 |
Clé InChI |
ZTJHENPFYJFSQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OP([O-])OC2=CC=CC=C2CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)

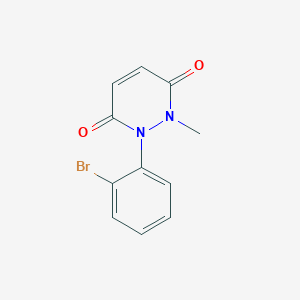
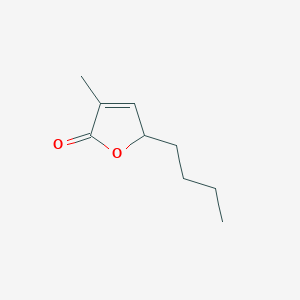

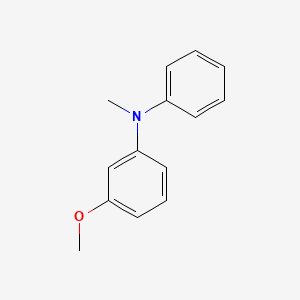
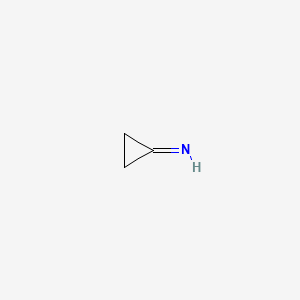
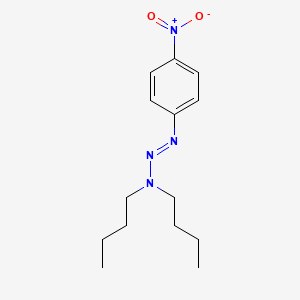

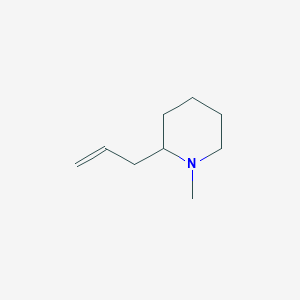
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
